molecular formula C18H13N5O3 B11512371 6-Amino-4-(3,4-dihydroxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3,4-dihydroxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11512371
M. Wt: 347.3 g/mol
InChI Key: GSYJLNZKXBTEBE-UHFFFAOYSA-N
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Description

“6-Amino-4-(3,4-dihydroxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-Amino-4-(3,4-dihydroxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Cyclization: The intermediate product undergoes cyclization with a pyridine derivative to form the dihydropyrano[2,3-c]pyrazole core.

    Functionalization: Introduction of amino and hydroxy groups through selective reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyphenyl group.

    Reduction: Reduction reactions may target the nitrile group to form amines.

    Substitution: Various substitution reactions can occur at the amino and hydroxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antioxidant Activity: The presence of hydroxy groups may confer antioxidant properties.

Medicine

    Drug Development: Investigated for potential therapeutic effects in treating diseases like cancer and inflammation.

    Diagnostic Agents: Used in the development of diagnostic tools due to its unique chemical properties.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of “6-Amino-4-(3,4-dihydroxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” involves interaction with molecular targets such as enzymes and receptors. The compound may:

    Bind to active sites: Inhibit enzyme activity by binding to the active site.

    Modulate pathways: Affect signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar core structures but different functional groups.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents.

Uniqueness

    Structural Complexity: The combination of pyrazole, pyridine, and dihydropyrano rings makes it unique.

    Functional Groups: The presence of amino, hydroxy, and nitrile groups provides diverse reactivity and biological activity.

Properties

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

6-amino-4-(3,4-dihydroxyphenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H13N5O3/c19-8-11-14(10-1-2-12(24)13(25)7-10)15-16(9-3-5-21-6-4-9)22-23-18(15)26-17(11)20/h1-7,14,24-25H,20H2,(H,22,23)

InChI Key

GSYJLNZKXBTEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N)O)O

Origin of Product

United States

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